molecular formula C22H29NO2 B11512855 6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11512855
M. Wt: 339.5 g/mol
InChI Key: XMHWWXLACWWANG-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert ketones or aldehydes into alcohols.

    Substitution: This can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinolines with different substituents on the aromatic ring or the tetrahydroisoquinoline core. Examples include:

  • 6,7-Dimethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(3,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

6,7-diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C22H29NO2/c1-6-24-20-12-17-8-9-23-22(19(17)13-21(20)25-7-2)18-11-15(4)14(3)10-16(18)5/h10-13,22-23H,6-9H2,1-5H3

InChI Key

XMHWWXLACWWANG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=C(C(=C3)C)C)C)OCC

Origin of Product

United States

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